molecular formula C12H8ClF3N4O2 B2401027 3-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide CAS No. 338975-57-8

3-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide

Cat. No. B2401027
CAS RN: 338975-57-8
M. Wt: 332.67
InChI Key: QEYRABBIDXIJNN-UHFFFAOYSA-N
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Description

3-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide is a useful research compound. Its molecular formula is C12H8ClF3N4O2 and its molecular weight is 332.67. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Compounds structurally related to 3-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide have been synthesized and characterized, indicating their potential in developing novel chemical entities for various applications (Asegbeloyin et al., 2014).

Biological Activity

  • These compounds exhibit significant cytotoxic activity against human leukemia cells and have antimicrobial properties, highlighting their potential in medical research and pharmaceutical applications (Asegbeloyin et al., 2014).

Potential in Antimalarial Research

  • Related compounds have shown notable in vitro antimalarial activity, suggesting potential use in the development of new antimalarial drugs (Shaikh et al., 2021).

Application in Cancer Research

  • Similar molecules have been studied for their anticancer properties, indicating their usefulness in cancer research and therapy development (Mansour et al., 2021).

properties

IUPAC Name

3-chloro-N-[(E)-[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N4O2/c13-7-3-1-2-6(4-7)10(21)19-17-5-8-9(12(14,15)16)18-20-11(8)22/h1-5H,(H,19,21)(H2,18,20,22)/b17-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZDVDGAVPLMMJ-YAXRCOADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=C(NNC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=C(NNC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.